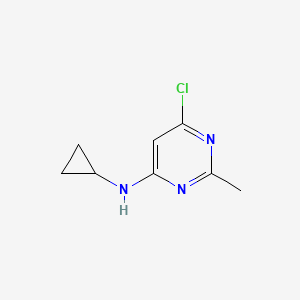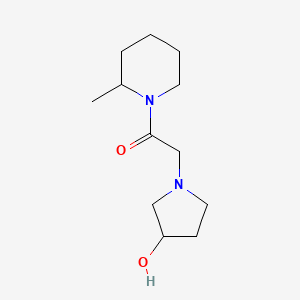
3-azido-1-(tetrahydro-2H-pyran-4-yl)azetidine
Vue d'ensemble
Description
3-azido-1-(tetrahydro-2H-pyran-4-yl)azetidine, also known as 3-azido-THP, is an organic compound belonging to the class of azetidines. It is a small molecule with a molecular weight of 149.17 g/mol and a melting point of 140-142 °C. 3-azido-THP is a versatile reagent that has been widely used in organic synthesis, particularly in the synthesis of azetidines and other heterocyclic compounds. It is also used in laboratory experiments to study the mechanism of action of various biological processes.
Applications De Recherche Scientifique
Pharmaceutical Research and Drug Development
Azetidine and its derivatives, including 3-azido-1-(tetrahydro-2H-pyran-4-yl)azetidine, have been explored for their potential in pharmaceutical research and drug development. These compounds have shown utility as intermediates in the synthesis of pharmacologically active molecules. For instance, azetidine derivatives have been utilized as alpha-subtype selective 5-HT-1D receptor agonists for the treatment of migraine, showcasing their potential in creating compounds with fewer side effects compared to existing therapies (Habernickel, 2001).
Synthesis of Radiosensitizers
Azetidines have been investigated for their role in the synthesis of radiosensitizers, compounds that enhance the effectiveness of radiation therapy in cancer treatment. A study on cycloalkylaziridines and azetidines, related to the radiosensitizer RSU 1069, found that modifications to the aziridine moiety could influence the selective cytotoxicity towards hypoxic cells without affecting the compounds' radiosensitizing potency, suggesting their potential in less toxic cancer therapies (Suto et al., 1991).
Mécanisme D'action
Target of Action
It’s known that azetidines are used in the synthesis of various pharmaceuticals , suggesting that the targets could be diverse depending on the specific derivative and its intended use.
Mode of Action
Azetidines are known to be synthesized through a [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza paternò–büchi reaction . This reaction is one of the most efficient ways to synthesize functionalized azetidines .
Biochemical Pathways
Azetidines and their derivatives are known to be used in the synthesis of various pharmaceuticals , suggesting that they could interact with multiple biochemical pathways depending on the specific derivative and its intended use.
Pharmacokinetics
Azetidines are known to be used in the synthesis of various pharmaceuticals , suggesting that their pharmacokinetic properties could vary depending on the specific derivative and its intended use.
Result of Action
Azetidines are known to be used in the synthesis of various pharmaceuticals , suggesting that their effects could be diverse depending on the specific derivative and its intended use.
Propriétés
IUPAC Name |
3-azido-1-(oxan-4-yl)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c9-11-10-7-5-12(6-7)8-1-3-13-4-2-8/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGNYAICDHJDNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2CC(C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-azido-1-(tetrahydro-2H-pyran-4-yl)azetidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(oxan-4-yl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1488917.png)

![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1488923.png)

![{3-[1-(butan-2-yl)-1H-pyrazol-4-yl]propyl}(methyl)amine](/img/structure/B1488925.png)
![2-[(4-Aminocyclohexyl)oxy]nicotinonitrile](/img/structure/B1488927.png)





